1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile
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Overview
Description
1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring with a carbonitrile group at the second position and a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanoacetamide with methyl vinyl ketone under basic conditions. The reaction typically proceeds through a Michael addition followed by cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can form hydrogen bonds with biological molecules, while the ketone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
- 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness: 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile is unique due to the presence of both a carbonitrile and a ketone group on the pyridine ring
Properties
Molecular Formula |
C7H6N2O |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-methyl-4-oxopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-9-3-2-7(10)4-6(9)5-8/h2-4H,1H3 |
InChI Key |
IKVPLFYPMCVINP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C=C1C#N |
Origin of Product |
United States |
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